N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-hydroxypropyl)ethanediamide
Description
This compound is a synthetic ethanediamide derivative featuring a 1,3-oxazinan-2-ylmethyl core substituted with a 3,4-dimethoxybenzenesulfonyl group and a 3-hydroxypropyl chain. The 3-hydroxypropyl moiety may enhance solubility, while the electron-rich 3,4-dimethoxybenzenesulfonyl group could influence binding interactions.
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-(3-hydroxypropyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O8S/c1-27-14-6-5-13(11-15(14)28-2)30(25,26)21-8-4-10-29-16(21)12-20-18(24)17(23)19-7-3-9-22/h5-6,11,16,22H,3-4,7-10,12H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHJGLRLPKGEWFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCCO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O8S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the 1,3-oxazinan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The sulfonyl group is introduced using 3,4-dimethoxybenzenesulfonyl chloride, and the hydroxypropyl group is added through subsequent reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring the use of efficient catalysts and optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and chromium-based reagents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of corresponding sulfonyl oxide derivatives.
Reduction: Reduction of the sulfonyl group to sulfides or sulfoxides.
Substitution: Introduction of various functional groups at the oxazinan ring.
Scientific Research Applications
The compound is of interest in medicinal chemistry due to its potential antibacterial and antitumor properties. The sulfonamide moiety is known for its diverse biological effects, including inhibition of specific enzymes and modulation of receptor functions. This activity can lead to cytotoxic effects in cancer cells by disrupting critical metabolic pathways such as oxidative phosphorylation (OXPHOS).
Research Applications
-
Drug Design and Development
- The compound's structural complexity allows for modifications that can enhance its bioactivity or selectivity towards specific targets.
- Studies focusing on its binding affinity to biological receptors can provide insights into its therapeutic potential.
-
Antimicrobial Studies
- Given its sulfonamide structure, research into its antibacterial properties can lead to the development of new antibiotics.
- Interaction studies using techniques such as surface plasmon resonance could quantify binding interactions with bacterial enzymes.
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Cancer Research
- Investigating the cytotoxic effects on cancer cell lines can elucidate its potential as an antitumor agent.
- Case studies may focus on the compound's effectiveness against specific types of cancer cells and mechanisms of resistance.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analog: N'-{[3-(4-Fluorobenzenesulfonyl)-1,3-Oxazinan-2-yl]methyl}-N-(2-Methylpropyl)Ethanediamide
The closest structural analog identified is N'-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methylpropyl)ethanediamide (CAS 869071-80-7, ). Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural differences from the analog in .
Key Observations:
Sulfonyl Group Effects : The 3,4-dimethoxy substituents in the target compound introduce steric bulk and electron density, which may enhance interactions with polar or aromatic regions in biological targets compared to the smaller, electron-deficient 4-fluoro group in the analog .
Alkyl Chain Differences : The 3-hydroxypropyl chain in the target compound likely improves solubility and hydrogen-bonding capacity, whereas the 2-methylpropyl group in the analog favors lipophilicity and membrane permeability .
Molecular Weight and Drug-Likeness : The target compound’s higher molecular weight (estimated ~457 g/mol) may reduce bioavailability compared to the analog (401 g/mol), aligning with Lipinski’s "Rule of Five" considerations.
Broader Context of Related Compounds
- Crystallography Tools : Structural characterization of similar molecules (e.g., X-ray analysis in ) relies on software like SHELX () and WinGX/ORTEP (), which are critical for confirming complex stereochemistry .
Biological Activity
N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-hydroxypropyl)ethanediamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Dimethoxybenzenesulfonyl group : This moiety is known for its role in enhancing solubility and biological activity.
- Oxazinan ring : A heterocyclic structure that may contribute to the compound's stability and reactivity.
- Ethanediamide backbone : This part of the molecule is crucial for interaction with biological targets.
Molecular Formula
The molecular formula for this compound is .
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 364.43 g/mol |
| Solubility | Soluble in DMSO, DMF |
| Melting Point | Not available |
Research indicates that compounds similar to this compound exhibit various biological activities:
- Inhibition of Enzymatic Activity : Many sulfonamide derivatives are known to inhibit enzymes such as carbonic anhydrase and certain proteases, which can affect cellular processes and signaling pathways.
- Antimicrobial Properties : Compounds with similar structures have shown effectiveness against a range of bacterial strains, suggesting potential use as antimicrobial agents.
- Anti-inflammatory Effects : Some studies have indicated that related compounds can modulate inflammatory responses, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Pharmacological Studies
Several studies have been conducted to evaluate the pharmacological effects of similar compounds:
- Study on Antimicrobial Activity : A study demonstrated that sulfonamide derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was primarily through the inhibition of bacterial folate synthesis pathways .
- Inhibition of Cancer Cell Proliferation : Research has shown that some derivatives can inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest .
Case Studies
- Case Study on Anticancer Activity :
- Case Study on Antimicrobial Efficacy :
Q & A
Q. What are the optimal synthetic routes for N'-{[3-(3,4-dimethoxybenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(3-hydroxypropyl)ethanediamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with sulfonylation of the oxazinan-2-yl intermediate followed by coupling with the ethanediamide moiety. Key steps include:
- Sulfonylation : Reacting 3,4-dimethoxybenzenesulfonyl chloride with a 1,3-oxazinan-2-yl precursor under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonyl-oxazinan intermediate .
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonyl-oxazinan intermediate to N-(3-hydroxypropyl)ethanediamide. Purification via column chromatography (e.g., 20–50% EtOAc/hexane gradient) is critical to isolate the final product .
- Critical Parameters : Control of reaction temperature, stoichiometric ratios of sulfonyl chloride, and anhydrous solvents to minimize side reactions (e.g., hydrolysis of sulfonyl groups).
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry of the sulfonyl and oxazinan groups. For example, the methoxy protons (δ 3.8–4.0 ppm) and sulfonyl-linked protons (δ 4.5–5.0 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion) and detects impurities.
- Infrared Spectroscopy (IR) : Identifies key functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm, amide C=O at 1650–1700 cm) .
- HPLC-PDA : Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina or Schrödinger Maestro to model binding poses. Focus on the sulfonyl group’s electrostatic interactions with catalytic residues (e.g., serine proteases) and the oxazinan ring’s conformational flexibility .
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor stability over 100+ ns trajectories (AMBER or GROMACS) to assess binding affinity and identify critical hydrogen bonds or hydrophobic interactions .
- Quantum Mechanics (QM) : Calculate charge distribution (DFT/B3LYP) to optimize substituent effects (e.g., electron-withdrawing methoxy groups) on reactivity .
Q. How should researchers resolve contradictions in observed biological activity data (e.g., inconsistent IC values across assays)?
- Methodological Answer :
- Assay Validation : Ensure consistent protocols (e.g., ATP levels in kinase assays, pH control) and use positive controls (e.g., staurosporine for kinase inhibition).
- Structural Analog Comparison : Test derivatives lacking the 3-hydroxypropyl or sulfonyl group to isolate pharmacophoric contributions .
- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., benzenesulfonamide derivatives) to identify trends in activity-structure relationships .
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Salt Formation : Convert the free base to a hydrochloride salt via HCl gas bubbling in EtOAc to enhance aqueous solubility .
- Prodrug Design : Introduce enzymatically cleavable groups (e.g., acetylated 3-hydroxypropyl) to improve membrane permeability .
- Nanocarrier Systems : Encapsulate in PEGylated liposomes (10–100 nm size) for sustained release and reduced renal clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
